![molecular formula C30H36N2O4 B4012536 N,N'-[1,3-phenylenebis(methylene)]bis[2-(4-isopropylphenoxy)acetamide]](/img/structure/B4012536.png)
N,N'-[1,3-phenylenebis(methylene)]bis[2-(4-isopropylphenoxy)acetamide]
説明
Synthesis Analysis
The synthesis of similar bisphosphonate compounds involves multiple steps, including the reaction of dibromide compounds with bisphenol A or dichloro-xylene, followed by cross-coupling reactions and deprotection steps. For example, acetylene-terminated monomers have been synthesized in overall yields of 50-60% through such processes, indicating the complexity and efficiency of these synthetic routes (Douglas & Overend, 1994).
Molecular Structure Analysis
The structural analysis of similar compounds reveals intricate details about their molecular geometry. For instance, N,N′-Dibenzyl-2,2′-[(1,3,4-oxadiazole-2,5-diyl)bis(o-phenyleneoxy)]diacetamide demonstrates a nearly coplanar arrangement of phenylene and oxadiazole rings, stabilized by intramolecular hydrogen bonds (Wang, Huang, & Tang, 2008).
Chemical Reactions and Properties
Chemical reactions involving similar bisphosphonate compounds often involve C-N activation versus metalation, highlighting the compounds' reactivity and potential for further functionalization. For example, the reaction of bis(methylzinc) compounds with acetamide leads to the formation of racemic bis(amino) compounds, showcasing the chemical versatility of these molecules (Westerhausen et al., 2002).
Physical Properties Analysis
The physical properties of related compounds are determined by their molecular structure and composition. Polymers based on phenylene-disiloxane, for instance, exhibit porous structures and high functional group content, making them effective adsorbents for volatile organic compounds (Da̧browski et al., 2007).
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their functional groups and structural motifs. N,N’-oxy(methylene)-diphenylene-bridged polychlorinated cage-like tetracarboxylic acid imides, for example, demonstrate the potential for diversity in synthesis and applications due to their complex bridged structures (Salakhov, Umaeva, & Alikhanova, 2010).
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[[3-[[[2-(4-propan-2-ylphenoxy)acetyl]amino]methyl]phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O4/c1-21(2)25-8-12-27(13-9-25)35-19-29(33)31-17-23-6-5-7-24(16-23)18-32-30(34)20-36-28-14-10-26(11-15-28)22(3)4/h5-16,21-22H,17-20H2,1-4H3,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMJGGGYTGBWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC(=CC=C2)CNC(=O)COC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




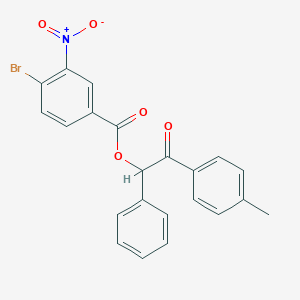
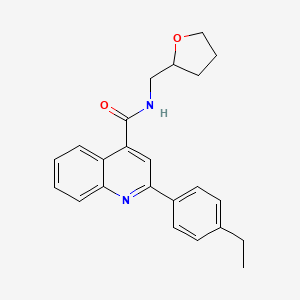
![1-methyl-3-{[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]carbonyl}-5,6,7,8-tetrahydroquinolin-2(1H)-one](/img/structure/B4012479.png)
![2-(4-methylphenyl)-2-oxo-1-phenylethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4012487.png)
![2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4012492.png)
![6-methoxy-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}pyrimidin-4-amine](/img/structure/B4012498.png)
![4-{3-[(1-methyl-1H-imidazol-2-yl)thio]-4-nitrophenyl}morpholine](/img/structure/B4012512.png)

![2-(4-fluorophenoxy)-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B4012522.png)
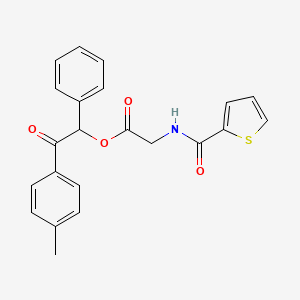
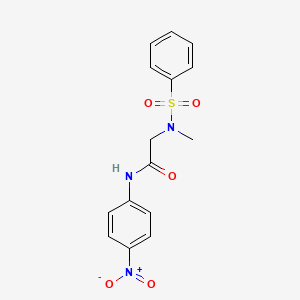
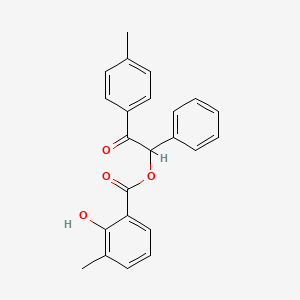
![ethyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B4012558.png)